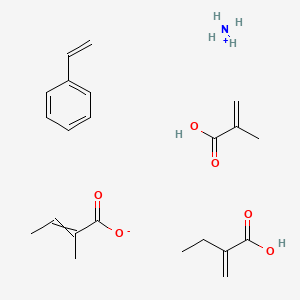
Azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt is a complex polymeric compound. This compound is notable for its diverse applications in various industries due to its unique chemical properties. It is primarily used in the production of coatings, adhesives, and sealants, offering excellent durability and resistance to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl- with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in precise ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a specific temperature to control the polymerization rate. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt .
Análisis De Reacciones Químicas
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics to enhance biocompatibility and reduce infection risks.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong bonds with substrates, providing enhanced adhesion and durability. The ammonium salt form increases its solubility in water, making it easier to apply in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Poly(styrene-co-acrylonitrile): Offers good chemical resistance and mechanical properties, used in automotive and household applications.
Poly(ethyl acrylate): Provides flexibility and impact resistance, used in coatings and adhesives.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt lies in its combination of properties. It offers a balance of mechanical strength, chemical resistance, and ease of application, making it suitable for a wide range of applications in various industries .
Propiedades
Número CAS |
58441-58-0 |
|---|---|
Fórmula molecular |
C22H33NO6 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6O2.H3N/c1-2-8-6-4-3-5-7-8;2*1-3-4(2)5(6)7;1-3(2)4(5)6;/h2-7H,1H2;3H,1-2H3,(H,6,7);2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6);1H3 |
Clave InChI |
ROGUWRZURHLXKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C(=O)O.CC=C(C)C(=O)[O-].CC(=C)C(=O)O.C=CC1=CC=CC=C1.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


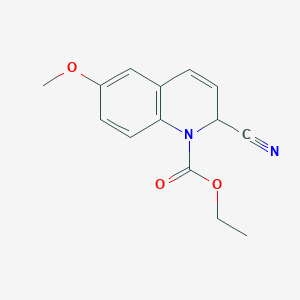
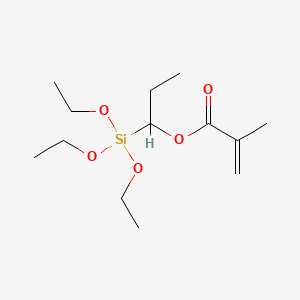
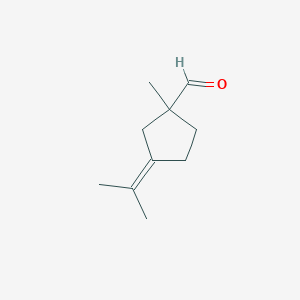
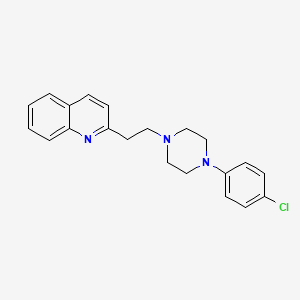
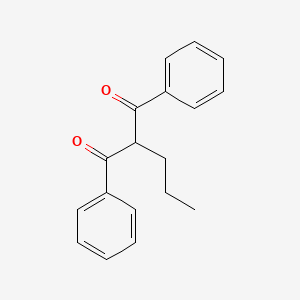
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
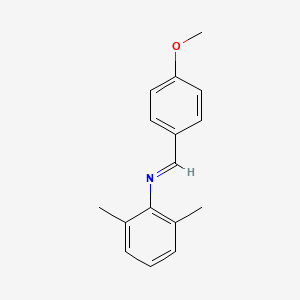
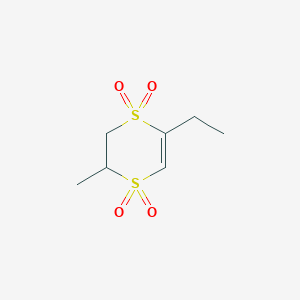
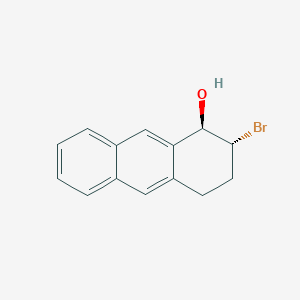
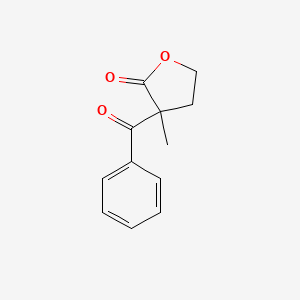
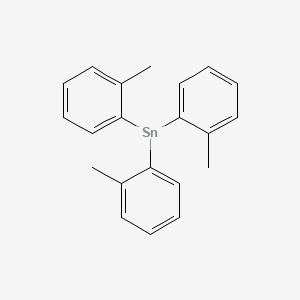
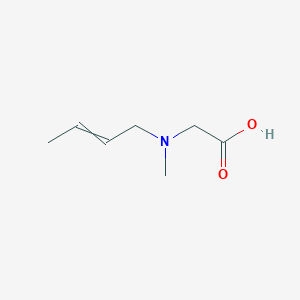
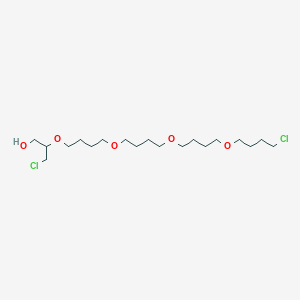
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
